molecular formula C20H18ClNO4 B249576 4-[({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)methyl]benzoic acid

4-[({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)methyl]benzoic acid

Cat. No. B249576
M. Wt: 371.8 g/mol
InChI Key: HOQFEMLIYDXWBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)methyl]benzoic acid, also known as CMF-019, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMF-019 is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis.

Scientific Research Applications

4-[({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)methyl]benzoic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by 4-[({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)methyl]benzoic acid has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes and obesity. 4-[({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)methyl]benzoic acid has also been shown to reduce body weight and adiposity in obese mice, suggesting that it may have potential as an anti-obesity agent.

Mechanism of Action

The mechanism of action of 4-[({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)methyl]benzoic acid involves the inhibition of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates the insulin receptor and its substrates, leading to the attenuation of insulin signaling. By inhibiting PTP1B, 4-[({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)methyl]benzoic acid enhances insulin signaling and improves glucose homeostasis.
Biochemical and Physiological Effects:
4-[({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)methyl]benzoic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It has also been shown to reduce body weight and adiposity in obese mice. In addition, 4-[({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)methyl]benzoic acid has been shown to improve lipid metabolism and reduce inflammation in animal models of metabolic disease.

Advantages and Limitations for Lab Experiments

One advantage of 4-[({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)methyl]benzoic acid is its specificity for PTP1B, which makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, one limitation of 4-[({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)methyl]benzoic acid is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of 4-[({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)methyl]benzoic acid. One direction is to explore its potential as an anti-obesity agent in human clinical trials. Another direction is to investigate its potential as a treatment for other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease. Finally, there is a need for further research into the pharmacokinetics and pharmacodynamics of 4-[({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)methyl]benzoic acid, as well as its potential side effects and toxicity.

Synthesis Methods

4-[({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)methyl]benzoic acid was synthesized by a team of researchers led by Dr. Jian Jin at Mount Sinai School of Medicine. The synthesis involved a series of chemical reactions, starting with the conversion of 3-chloro-4-methoxybenzaldehyde to 5-(3-chloro-4-methoxyphenyl)furan-2-carbaldehyde. This intermediate was then reacted with methylamine to form the corresponding imine, which was reduced to the corresponding amine using sodium borohydride. The final step involved the coupling of the amine with 4-carboxybenzaldehyde to form 4-[({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)methyl]benzoic acid.

properties

Product Name

4-[({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)methyl]benzoic acid

Molecular Formula

C20H18ClNO4

Molecular Weight

371.8 g/mol

IUPAC Name

4-[[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]methyl]benzoic acid

InChI

InChI=1S/C20H18ClNO4/c1-25-19-8-6-15(10-17(19)21)18-9-7-16(26-18)12-22-11-13-2-4-14(5-3-13)20(23)24/h2-10,22H,11-12H2,1H3,(H,23,24)

InChI Key

HOQFEMLIYDXWBQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)CNCC3=CC=C(C=C3)C(=O)O)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)C[NH2+]CC3=CC=C(C=C3)C(=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.